3-Sialylgalactose
CAS No.:
Cat. No.: VC0212890
Molecular Formula: C12H22O11
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22O11 |
---|
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3’-Sialyllactose consists of a trisaccharide backbone where α-2,3-linked N-acetylneuraminic acid (sialic acid) is attached to the galactose residue of lactose (β-D-galactopyranosyl-(1→4)-D-glucose) . Key parameters include:
Nuclear magnetic resonance (NMR) analysis confirms the α(2→3) glycosidic linkage between sialic acid and galactose, with characteristic proton signals at δ 5.18 (H3ax of Neu5Ac) and δ 4.72 (H1 of Gal) .
Physicochemical Stability
The sodium salt form demonstrates optimal stability with:
Thermogravimetric analysis reveals decomposition onset at 185°C, with complete carbonization above 250°C .
Biosynthetic Methodologies
Enzymatic Cascade Systems
Modern production leverages genetically modified Escherichia coli strains (K-12 DH1/BL21star variants) through coordinated expression of:
-
CMP-Neu5Ac synthetase (CSS): Converts N-acetylneuraminic acid (Neu5Ac) and CTP to CMP-Neu5Ac
-
α-2,3-Sialyltransferase (nST): Transfers sialic acid to lactose
-
Cofactor regeneration system: Polyphosphate kinase (PPK) and CMP kinase (CMK) maintain CTP levels
Gene knockout strategies (ΔlacZ, ΔnanAKET) eliminate competing metabolic pathways, increasing yields 3.3-fold compared to wild-type strains .
Bioprocess Optimization
Fed-batch bioreactor conditions achieve record titers of 56.8 g/L through:
-
Carbon flux balancing: GlmM/S/U module enhances UDP-GlcNAc supply
-
Cofactor engineering: CTP regeneration rate increased by 48% via PPK overexpression
-
Transport engineering: MFS family exporters improve extracellular 3’-SL concentration
Comparative analysis of production systems:
Parameter | Microbial Fermentation | Enzymatic Synthesis |
---|---|---|
Maximum titer | 56.8 g/L | 38.7 mM (≈25.4 g/L) |
Molar yield from Neu5Ac | 82% | 97.1% |
Process duration | 72 hr | 48 hr |
Downstream complexity | High (salt removal) | Moderate |
Endpoint | Result | Test System |
---|---|---|
Bacterial mutagenicity | Negative (Ames test) | OECD 471 |
90-day oral toxicity | NOAEL = 2000 mg/kg bw/day | Rats |
Allergenicity potential | No homology to known allergens | FASTA |
Compositional Specifications
Per EU Novel Food guidelines :
Component | Limit | Rationale |
---|---|---|
Lead | ≤0.1 mg/kg | Heavy metal contamination |
Sodium | 2.5–4.5% w/w | Counterion content |
Residual proteins | ≤0.01% w/w | Process-related impurities |
3’-Sialyl-lactulose | ≤5.0% w/w | Isomeric impurity control |
Industrial Production Challenges
Downstream Processing
Current bottlenecks in large-scale manufacturing:
-
Chromatographic separation: Requires mixed-mode resins (e.g., Diaion™ WA30) for 3’-SL isolation from isomeric 6’-SL
-
Desalting efficiency: Nanofiltration achieves 93% sodium removal but increases production costs by 18%
-
Lyophilization losses: 12–15% product degradation during drying cycles
Metabolic Engineering Frontiers
Second-generation production strains incorporate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume